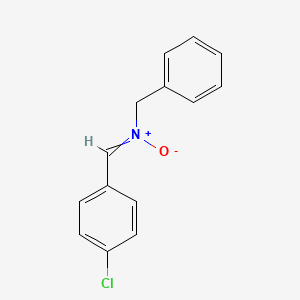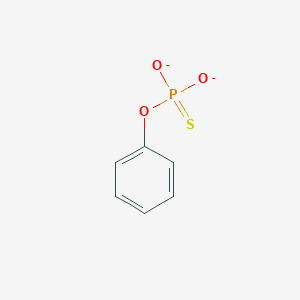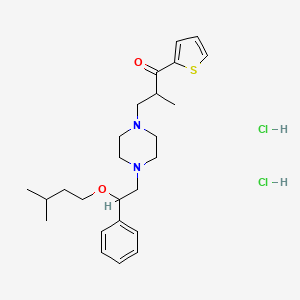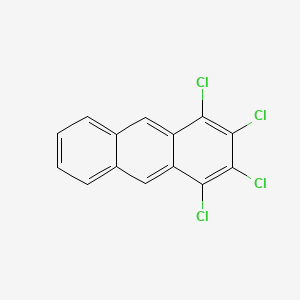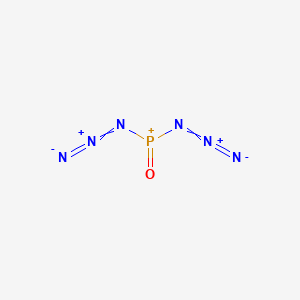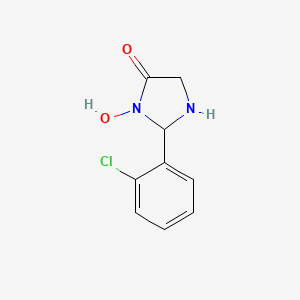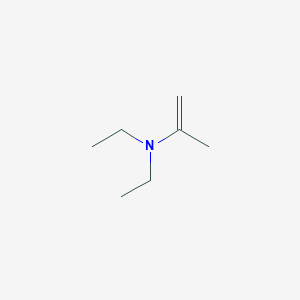
N,N-Diethylprop-1-en-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylprop-1-en-2-amine is an organic compound belonging to the class of amines. It is characterized by the presence of a nitrogen atom bonded to two ethyl groups and a prop-1-en-2-amine group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diethylprop-1-en-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of diethylamine with propenyl chloride under controlled conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethylprop-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines with lower oxidation states.
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Primary and secondary amines.
Substitution: Alkyl-substituted amines.
Aplicaciones Científicas De Investigación
N,N-Diethylprop-1-en-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including its role as a neurotransmitter analog.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Diethylprop-1-en-2-amine involves its interaction with specific molecular targets. It is known to stimulate neurons to release or maintain high levels of catecholamines, including dopamine and norepinephrine. These neurotransmitters play a crucial role in regulating various physiological processes, including mood, appetite, and cognitive functions .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylprop-1-en-2-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylprop-1-en-1-amine: Similar structure but with a different position of the double bond.
N,N-Diethylprop-2-en-1-amine: Similar structure but with a different position of the double bond and nitrogen atom.
Uniqueness
N,N-Diethylprop-1-en-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter systems makes it a valuable compound for research in neuropharmacology and related fields .
Propiedades
Número CAS |
22752-61-0 |
|---|---|
Fórmula molecular |
C7H15N |
Peso molecular |
113.20 g/mol |
Nombre IUPAC |
N,N-diethylprop-1-en-2-amine |
InChI |
InChI=1S/C7H15N/c1-5-8(6-2)7(3)4/h3,5-6H2,1-2,4H3 |
Clave InChI |
UKZSIFUVYBJAGX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


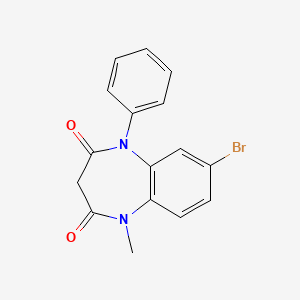
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
